REACTION_CXSMILES
|
[CH3:1][O:2][CH:3](C)[C:4]([CH3:11])=[CH:5][CH2:6][CH2:7][C:8](=[O:10])[CH3:9].[CH:13]([Mg]Cl)=[CH2:14].O>O1CCCC1>[CH3:1][O:2][CH2:3][C:4]([CH3:11])=[CH:5][CH2:6][CH2:7][C:8]([CH3:9])([OH:10])[CH:13]=[CH2:14]
|
Name
|
7-methoxy-6-methyl-oct-5-en-2-one
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
COC(C(=CCCC(C)=O)C)C
|
Name
|
1.5
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a further 2 hours' reaction, hydrolysis
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
whilst cooling with ice
|
Type
|
CUSTOM
|
Details
|
After a homogeneous salt suspension has formed
|
Type
|
CUSTOM
|
Details
|
the salt and the tetrahydrofuran solution are separated
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
DISTILLATION
|
Details
|
The tetrahydrofuran is distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the reaction product which remains is purified by fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(=CCCC(C=C)(O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 164 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |